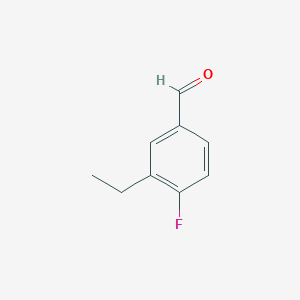3-Ethyl-4-fluorobenzaldehyde
CAS No.: 370867-69-9
Cat. No.: VC3850615
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 370867-69-9 |
|---|---|
| Molecular Formula | C9H9FO |
| Molecular Weight | 152.16 g/mol |
| IUPAC Name | 3-ethyl-4-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 |
| Standard InChI Key | PERBLJWTWNTDHV-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)C=O)F |
| Canonical SMILES | CCC1=C(C=CC(=C1)C=O)F |
Introduction
Chemical Identity and Structural Characteristics
3-Ethyl-4-fluorobenzaldehyde is an aromatic aldehyde with the systematic IUPAC name 3-ethyl-4-fluorobenzaldehyde. Its molecular formula is C₉H₉FO, and its structure is defined by three distinct functional groups:
-
A benzene ring serving as the core aromatic framework.
-
An ethyl group (-CH₂CH₃) at the third position, contributing steric bulk and electron-donating effects.
-
A fluorine atom at the fourth position, introducing electronegativity and influencing electronic distribution.
-
A formyl group (-CHO) at the first position, enabling participation in condensation and nucleophilic addition reactions .
The compound’s SMILES notation is CCC1=C(C=CC(=C1)C=O)F, and its InChIKey is PERBLJWTWNTDHV-UHFFFAOYSA-N .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 3-ethyl-4-fluorobenzaldehyde typically involves multi-step functionalization of benzaldehyde derivatives:
-
Fluorination: Introduction of fluorine via electrophilic aromatic substitution (e.g., using HF or F₂ gas) or nucleophilic displacement (e.g., Balz-Schiemann reaction) .
-
Ethylation: Alkylation at the third position using ethylating agents like ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) .
-
Oxidation: Controlled oxidation of corresponding alcohols or methyl groups to form the aldehyde functionality .
A patented method for analogous compounds (e.g., 3-bromo-4-fluorobenzaldehyde) employs zinc bromide as a catalyst during bromination, achieving yields >95% . Adapting this approach, ethylation could be optimized using Friedel-Crafts alkylation under mild conditions (25–65°C) .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and purity:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts .
-
Purification Techniques: Distillation and chromatography ensure >95% purity .
-
Catalyst Recycling: Zinc bromide and iodine are recovered from reaction effluents via cation exchange resins .
Physicochemical Properties
While experimental data for 3-ethyl-4-fluorobenzaldehyde remain limited, its properties can be inferred from structural analogs:
The ethyl group enhances hydrophobicity compared to non-alkylated fluorobenzaldehydes, impacting solubility and reactivity .
Reactivity and Chemical Behavior
Nucleophilic Aromatic Substitution
The fluorine atom’s electronegativity activates the benzene ring for nucleophilic substitution, particularly at the ortho and para positions. For example:
-
Reaction with amines (e.g., pyrrolidine) yields 4-(pyrrolidin-1-yl)benzaldehyde derivatives .
-
Halogen exchange reactions (e.g., Br⁻ substitution) require catalytic ZnBr₂ or AlCl₃ .
Condensation Reactions
The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., β-ketonitriles):
-
Example: Reaction with ethyl acetoacetate forms α,β-unsaturated ketones, intermediates in heterocyclic synthesis .
-
Mechanism: Base-catalyzed deprotonation followed by aldol-like condensation .
Oxidation and Reduction
-
Oxidation: Converts the -CHO group to -COOH using KMnO₄ or CrO₃.
-
Reduction: LiAlH₄ reduces -CHO to -CH₂OH, enabling access to benzyl alcohol derivatives.
Applications in Scientific Research
Pharmaceutical Intermediates
3-Ethyl-4-fluorobenzaldehyde serves as a precursor in drug synthesis:
-
Antimicrobial Agents: Derivatives exhibit inhibitory effects against bacterial strains (e.g., E. coli, S. aureus) .
-
Tyrosinase Inhibitors: Fluorinated benzaldehydes show potential in treating hyperpigmentation disorders .
Materials Science
-
Polymer Synthesis: Incorporated into monomers for high-performance polymers with enhanced thermal stability.
-
Liquid Crystals: Fluorine and ethyl groups improve mesophase behavior in display technologies .
Agrochemistry
-
Pesticide Synthesis: Intermediate in fungicides and herbicides due to bioactivity against plant pathogens .
Comparative Analysis with Related Compounds
The ethyl and fluorine substituents confer unique properties compared to analogs:
The ethyl group in 3-ethyl-4-fluorobenzaldehyde enhances lipophilicity, making it preferable for drug design targeting lipid-rich tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume